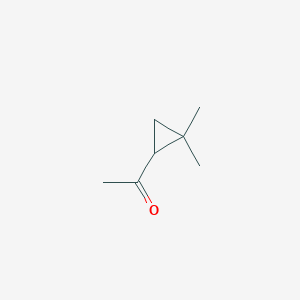

1-(2,2-Dimethylcyclopropyl)ethan-1-one

Description

1-(2,2-Dimethylcyclopropyl)ethan-1-one is a cyclopropane-containing ketone characterized by a strained three-membered ring with two methyl substituents at the 2,2-positions. This structural motif imparts unique steric and electronic properties, influencing its reactivity, stability, and applications in organic synthesis and material science. For instance, cyclopropane derivatives are often studied for their lipophilicity, synthetic utility, and functional group compatibility in pharmaceuticals, agrochemicals, and fragrances .

Properties

IUPAC Name |

1-(2,2-dimethylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5(8)6-4-7(6,2)3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPAKDKQKUJZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498850 | |

| Record name | 1-(2,2-Dimethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-75-3 | |

| Record name | 1-(2,2-Dimethylcyclopropyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Dimethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation of α,β-Unsaturated Ketones

One common synthetic route to cyclopropyl ketones involves the cyclopropanation of α,β-unsaturated ketones or enones using carbenoid reagents or dibromocarbene intermediates.

- Method :

- Starting from an appropriate α,β-unsaturated ketone (e.g., methyl vinyl ketone derivatives), dibromocarbene generated in situ (e.g., from bromoform and a strong base) is added across the double bond to form a dibromocyclopropane intermediate.

- Subsequent debromination or reduction steps yield the cyclopropyl ketone with the desired substitution pattern.

- Example :

- Advantages :

- This method allows for the introduction of the cyclopropane ring with control over substitution.

- Limitations :

- Requires careful control of reaction conditions to avoid side reactions such as ring opening or overbromination.

Use of Diazoalkanes and Transition Metal Catalysis

- Method :

- Diazo compounds can be used as carbene precursors to insert into alkenes forming cyclopropanes.

- Transition metal catalysts (e.g., Rhodium or Copper complexes) facilitate the carbene transfer to the alkene substrate.

- Application :

- Notes :

- This method offers stereoselectivity and functional group tolerance but requires handling of potentially hazardous diazo compounds.

Synthesis via Cyclopropanecarboxylic Acid Derivatives

- Method :

- Starting from 2,2-dimethylcyclopropanecarboxylic acid or its esters, conversion to the corresponding ethanone derivative can be achieved through reduction and oxidation steps.

- For example, reduction of the acid to the alcohol followed by oxidation to the ketone.

- Patent Literature :

- Advantages :

- Provides access to optically active or substituted cyclopropyl ketones if chiral starting materials are used.

Direct Alkylation of Cyclopropyl Ketones

- Method :

- Alkylation of cyclopropyl ketones with methylating agents under basic conditions to introduce the 2,2-dimethyl substitution pattern.

- Challenges :

- Steric hindrance around the cyclopropane ring can limit the efficiency of alkylation.

- Requires selective conditions to avoid over-alkylation or ring cleavage.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation of α,β-unsaturated ketones | α,β-Unsaturated ketones | Dibromocarbene (from bromoform/base) | Direct ring formation; scalable | Side reactions; requires control |

| Diazoalkane-mediated cyclopropanation | Alkenes, diazoalkanes | Rhodium or copper catalysts | Stereoselective; mild conditions | Handling of diazo compounds |

| From cyclopropanecarboxylic acid derivatives | 2,2-Dimethylcyclopropanecarboxylic acid | Reducing and oxidizing agents | Access to chiral derivatives | Multi-step; moderate yield |

| Direct alkylation of cyclopropyl ketones | Cyclopropyl ketones | Methylating agents, base | Simple reagents | Steric hindrance; selectivity issues |

Research Findings and Notes

- The synthesis of 1-(2,2-dimethylcyclopropyl)ethan-1-one is often embedded within broader synthetic schemes targeting cyclopropane-containing intermediates for pharmaceuticals or agrochemicals.

- The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis.

- Patent literature provides detailed synthetic routes, including reaction conditions, yields, and purification methods, which are valuable for industrial applications.

- Handling of intermediates such as diazo compounds or dibromocyclopropanes requires appropriate safety measures due to their reactive and potentially hazardous nature.

- Research continues to optimize these methods for higher selectivity, yield, and environmental sustainability.

Chemical Reactions Analysis

1-(2,2-Dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions:

Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the ethanone group is replaced by other functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethan-1-one involves its interaction with various molecular targets. The cyclopropyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,2-Dimethylcyclopropyl)ethan-1-one with analogous compounds based on structural features, lipophilicity, synthetic applications, and industrial relevance.

Structural and Lipophilicity Comparisons

Lipophilicity (LogK) is a critical parameter for predicting bioavailability and solubility. highlights trends in pyrazine-derived ethanones, where alkyl substituents and branching significantly affect LogK:

- 1-(5-Isobutylpyrazin-2-yl)ethan-1-one (2e) exhibits lower lipophilicity than its linear butyl analog (2d) due to reduced surface area .

- 1-(5-Isopropylpyrazin-2-yl)ethan-1-one (2c) shows higher experimental LogK than its propyl counterpart (2b), though computational models predict the opposite, indicating discrepancies between theoretical and empirical methods .

For 1-(2,2-Dimethylcyclopropyl)ethan-1-one, the rigid cyclopropane ring likely reduces conformational flexibility and increases steric hindrance compared to linear alkyl or aromatic substituents. This may result in intermediate lipophilicity relative to branched aliphatic analogs like 2e.

Industrial and Pharmaceutical Relevance

- Fragrance Applications : The compound 5-(2,2-Dimethylcyclopropyl)-3-methyl-2-pentenal () is used in perfumery for its stability and volatility, suggesting that dimethylcyclopropyl groups enhance longevity in volatile formulations .

- Agrochemicals: 1-{3-[(1E)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropyl}-2-(2-methyl-3-biphenylyl)ethanone (CAS 99267-18-2) is a glycol ether derivative with applications in pesticides, leveraging the cyclopropane ring’s resistance to metabolic degradation .

Research Findings and Limitations

- Steric Effects : The 2,2-dimethylcyclopropyl group enhances thermal stability but may reduce reaction yields in sterically demanding transformations .

- Divergent Lipophilicity Trends : Experimental and computational LogK values for branched vs. linear substituents often conflict, necessitating empirical validation for cyclopropane derivatives .

- Data Gaps : Specific data (e.g., melting/boiling points, exact LogK) for 1-(2,2-Dimethylcyclopropyl)ethan-1-one are absent in the evidence, requiring extrapolation from analogs.

Biological Activity

1-(2,2-Dimethylcyclopropyl)ethan-1-one, a ketone with a unique cyclopropyl structure, has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological mechanisms, interactions with various enzymes and receptors, and relevant case studies that highlight its applications.

Chemical Structure and Properties

The molecular formula of 1-(2,2-Dimethylcyclopropyl)ethan-1-one is . The compound features a cyclopropyl ring substituted with two methyl groups and an ethanone functional group. This unique structure contributes to its reactivity and interaction with biological targets.

The mechanism of action for 1-(2,2-Dimethylcyclopropyl)ethan-1-one involves:

- Steric Hindrance : The cyclopropyl group introduces steric hindrance that affects the compound's reactivity and interaction with enzymes and receptors.

- Hydrogen Bonding : The ethanone group can participate in hydrogen bonding, influencing its biological activity.

Biological Activity

Research indicates that 1-(2,2-Dimethylcyclopropyl)ethan-1-one exhibits various biological activities, including:

- Enzyme Interactions : It has been studied for its interactions with specific enzymes involved in metabolic pathways. These interactions may lead to alterations in enzymatic activity, potentially impacting metabolic processes.

- Pharmaceutical Applications : Preliminary studies suggest potential applications in drug development due to its unique structural properties that may enhance binding affinity to biological targets.

Comparative Analysis

To understand the distinctiveness of 1-(2,2-Dimethylcyclopropyl)ethan-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Differences |

|---|---|---|

| 1-(3,3-Dimethylcyclopropyl)ethan-1-one | Similar structure but different methyl positioning | Positioning of methyl groups |

| 1-(2,5-Dimethylfuran-3-yl)ethan-1-one | Contains a furan ring instead of a cyclopropyl ring | Different ring structure |

| 1-(2,2-Dimethylcyclopropyl)propan-1-one | Propanone group instead of ethanone | Functional group difference (ketone vs. propanone) |

This table highlights the unique features of 1-(2,2-Dimethylcyclopropyl)ethan-1-one that contribute to its specific applications in research and industry.

Case Studies

Several case studies have documented the biological effects and potential therapeutic applications of this compound:

- Case Study on Enzyme Inhibition : A study demonstrated that 1-(2,2-Dimethylcyclopropyl)ethan-1-one inhibits specific enzymes involved in lipid metabolism. This inhibition could have implications for developing treatments for metabolic disorders .

- Pharmacological Research : In pharmacological studies, the compound was shown to exhibit anti-inflammatory properties by modulating cytokine production in vitro. This suggests potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for 1-(2,2-Dimethylcyclopropyl)ethan-1-one, and how can purity be maximized?

- Answer : Synthesis typically involves cyclopropane ring formation via reactions like Simmons-Smith cyclopropanation or [2+1] cycloadditions. For example, ketones with cyclopropane substituents are often synthesized using vinyl ethers or halides under controlled conditions (e.g., low temperatures, inert atmosphere) to stabilize reactive intermediates . Solvent choice (e.g., ethanol or dichloromethane) and catalysts (e.g., Lewis acids) are critical for yield optimization. Purity is enhanced via column chromatography or recrystallization, monitored by HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2,2-Dimethylcyclopropyl)ethan-1-one?

- Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy is standard. NMR identifies cyclopropane ring protons (δ 1.0–1.5 ppm) and ketone carbonyl signals (δ 200–220 ppm in ¹³C). IR confirms the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₁₀O: 110.13 g/mol). X-ray crystallography, refined using programs like SHELXL, resolves stereochemistry in crystalline forms .

Q. What are the key physicochemical properties influencing experimental design with this compound?

- Answer : The strained cyclopropane ring increases reactivity, particularly in ring-opening or addition reactions. The ketone group participates in nucleophilic attacks (e.g., Grignard reactions). Solubility in polar aprotic solvents (e.g., DMSO) and stability under acidic/basic conditions must be pre-tested for reaction planning .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-(2,2-Dimethylcyclopropyl)ethan-1-one in novel reactions?

- Answer : Density functional theory (DFT) calculates transition states and activation energies for cyclopropane ring-opening or ketone functionalization. Molecular docking studies predict interactions with biological targets (e.g., enzymes), guiding drug discovery. Software like Gaussian or AutoDock simulates steric and electronic effects of the dimethylcyclopropyl group .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

- Answer : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DoE) identifies optimal conditions. For example, conflicting yields in cyclopropanation may arise from trace moisture; rigorous drying of reagents and apparatus under nitrogen can improve reproducibility . Comparative kinetic studies (e.g., via in-situ IR) monitor intermediate formation rates .

Q. What strategies are recommended for evaluating the biological activity of derivatives of this compound?

- Answer : Derivatives are screened against target proteins (e.g., kinases, GPCRs) using enzymatic assays (e.g., fluorescence-based) or cell-based models (e.g., cytotoxicity assays). Structure-activity relationship (SAR) studies correlate substituent effects (e.g., methyl groups on the cyclopropane) with potency. Metabolite stability is assessed via liver microsome assays .

Q. How does the steric strain of the dimethylcyclopropyl group influence reaction pathways?

- Answer : The cyclopropane’s angle strain increases susceptibility to ring-opening via electrophilic or radical pathways. For instance, in hydrogenation reactions, the ring may cleave to form alkanes. Substituent effects are studied via Hammett plots or isotopic labeling to track bond-breaking sites .

Methodological Challenges

Q. What analytical approaches are used to detect degradation products or impurities?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies trace impurities (e.g., oxidation byproducts). Accelerated stability studies (40°C/75% RH) under ICH guidelines assess degradation pathways. For example, the ketone may oxidize to carboxylic acids under harsh conditions, detectable via NMR .

Q. How can researchers validate the stereochemical integrity of synthesized derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.